molecular formula C6H10ClNO4 B2771861 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride CAS No. 1955499-80-5

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride

Cat. No.: B2771861
CAS No.: 1955499-80-5
M. Wt: 195.6
InChI Key: VUKJBSWMLAPJGZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-aminocyclobutane-1,3-dicarboxylic acid hydrochloride involves several stepsThe reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and carboxylation processes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1-aminocyclobutane-1,3-dicarboxylic acid hydrochloride involves its interaction with NMDA receptors. As an agonist, it binds to these receptors and mimics the action of the natural neurotransmitter glutamate, leading to the activation of the receptor and subsequent cellular responses. This interaction plays a crucial role in synaptic plasticity, learning, and memory .

Comparison with Similar Compounds

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and its potent activity as an NMDA receptor agonist, which distinguishes it from other similar compounds .

Properties

IUPAC Name

1-aminocyclobutane-1,3-dicarboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4.ClH/c7-6(5(10)11)1-3(2-6)4(8)9;/h3H,1-2,7H2,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKJBSWMLAPJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116129-08-9
Record name cis(1-aminocyclobutane-1,3-dicarboxylic acid) hydrochloride
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